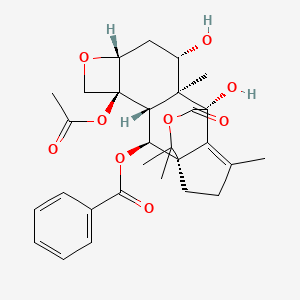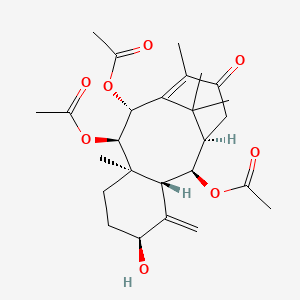
Taxinine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taxinine A is a natural product found in Taxus cuspidata, Taxus mairei, and other organisms with data available.
Aplicaciones Científicas De Investigación
Bioactivity and Chemical Derivatization
- Bioactive Taxoids in Taxus cuspidata : Taxinine A, among other taxoids, has shown properties that reduce depolymerization of microtubules and increase cellular accumulation of vincristine in multidrug-resistant tumor cells. Chemical derivatization of taxinine has led to the discovery of unusual reactions and bioactivity of taxinine derivatives (Kobayashi & Shigemori, 2002).
Cytotoxic Activity
- Taxines from Taxus wallichiana : this compound isolated from Taxus wallichiana demonstrated moderate cytotoxic activity against lung cancer cell line A549 in vitro (Prasain et al., 2001).
- Conversion to Taxinine NN-1 for Anticancer Activity : An efficient conversion of taxinine to taxinine NN-1, an agent showing significant activities as a modulator of multidrug-resistant cancer cells, has been developed (Zhang, Wang, Hirose, & Ando, 2002).
Modulation of Multidrug-Resistant Tumor Cells
- Neutral Taxoids as Modulators : this compound and related compounds from Taxus cuspidata have been identified as modulators of multidrug-resistant tumor cells (Kosugi et al., 2000).
Suppression of Superoxide Generation
- Tricyclic Diterpenoids Effect on Human Neutrophils : this compound from Taxus media var. Hicksii significantly suppressed superoxide generation induced by various stimulants in human neutrophils (Tong et al., 2009).
Selective Inhibition of DNA Polymerase
- Taxol Derivatives as DNA Polymerase Inhibitors : this compound has been identified as a selective inhibitor of DNA polymerase alpha and beta, differentiating it from other taxol derivatives (Oshige et al., 2004).
Antiproliferative Effects
- Activity against Tumor Cells : this compound and related compounds from Taxus cuspidata showed significant anti-proliferative activities against various cancer cell lines, including HeLa and HAC-2 (Zhang Hong-zhen, 2010).
Antifungal Activities
- Compounds from Taxus cuspidata against Pathogenic Fungi : this compound exhibited antifungal activity against several plant pathogenic fungi, suggesting potential use in plant protection (Tachibana, Ishikawa, & Itoh, 2005).
MDR Reversal Agents
- 5-O-benzoylated Taxinine K in MDR Reversal : A synthesized derivative of taxinine, 5-O-benzoylated taxinine K, was found to reverse P-glycoprotein and multidrug resistance protein-mediated drug resistance (Okumura et al., 2000).
Synthesis Studies for Antitumor Activity
- Synthesis of Taxinine Analogues : Studies have been conducted on the synthesis of taxinine analogues to explore their potential as orally active multidrug resistance reversal agents in cancer (Zhao, Gu, Yin, & Chen, 2004).
Propiedades
Fórmula molecular |
C26H36O8 |
|---|---|
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
[(1R,2R,3R,5S,8R,9R,10R)-9,10-diacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-2-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate |
InChI |
InChI=1S/C26H36O8/c1-12-18(30)9-10-26(8)21(12)22(32-14(3)27)17-11-19(31)13(2)20(25(17,6)7)23(33-15(4)28)24(26)34-16(5)29/h17-18,21-24,30H,1,9-11H2,2-8H3/t17-,18-,21-,22+,23+,24-,26+/m0/s1 |
Clave InChI |
OQXJKHGIAZCMBX-SOIIJPRYSA-N |
SMILES isomérico |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)OC(=O)C)O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)O)C)OC(=O)C)OC(=O)C |
Sinónimos |
taxinine A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-4-[(1S)-2,2-dimethylcyclobutyl]but-3-en-2-one](/img/structure/B1248249.png)
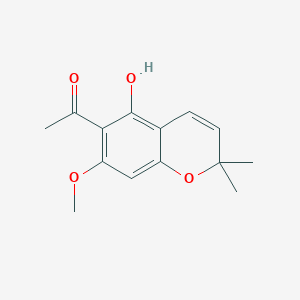
![2-{4'-[amino(Imino)methyl]biphenyl-3-Yl}-1h-Benzimidazole-6-Carboximidamide](/img/structure/B1248252.png)

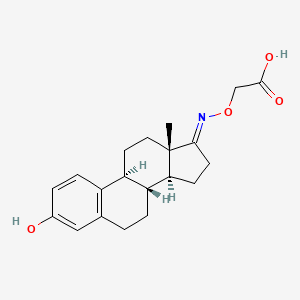
![(2S)-N-Acetyl-2-[4-(ethoxycarbonylamino)phenyl]glycine](/img/structure/B1248258.png)
![[(1R)-2-(6-bromo-1H-indol-3-yl)-1-carboxyethyl]-trimethylazanium](/img/structure/B1248261.png)
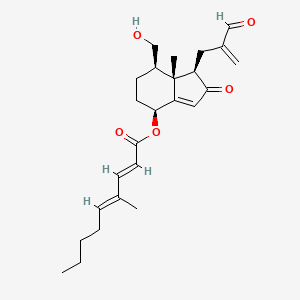

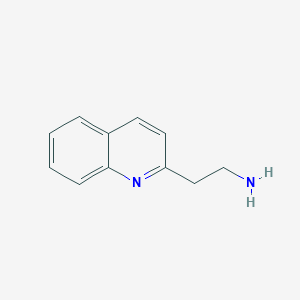
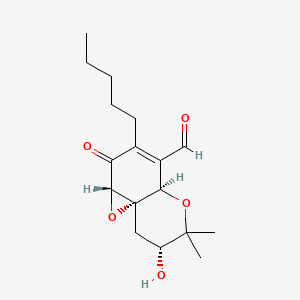
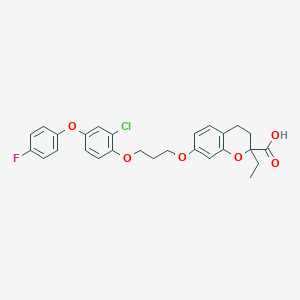
![methyl 2-[(3S,4S,6R)-4,6-diethyl-6-[(E)-2-[(2S,3S)-3-ethyloxiran-2-yl]but-1-enyl]dioxan-3-yl]acetate](/img/structure/B1248271.png)
